2-Hexyl-3-methylmaleic anhydride chemical properties
2-Hexyl-3-methylmaleic anhydride chemical properties
Advanced Characterization, Synthesis, and Application in Bio-Signaling & Polymer Scaffolds[1]
Executive Summary
2-Hexyl-3-methylmaleic anhydride (HMMA) is a dialkyl-substituted furan-2,5-dione (CAS: 75052-75-4) serving as a critical intermediate in the synthesis of
This guide provides a comprehensive technical analysis of HMMA, detailing its physicochemical profile, validated synthetic routes, and reactivity patterns essential for medicinal chemistry and materials science applications.
Part 1: Molecular Architecture & Physicochemical Profile[1]
HMMA is characterized by an electron-deficient anhydride ring substituted with a methyl group and a lipophilic hexyl chain.[1] This asymmetry creates distinct steric and electronic environments at the carbonyl centers, influencing nucleophilic attack regioselectivity.
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 3-hexyl-4-methylfuran-2,5-dione | |
| CAS Number | 75052-75-4 | |
| Molecular Formula | ||
| Molecular Weight | 196.24 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Volatile component in select biological matrices.[1] |
| Lipophilicity (LogP) | ~3.5 (Predicted) | High lipophilicity due to |
| Solubility | Soluble in | Hydrolyzes slowly in aqueous media. |
| Key Spectroscopic Signatures | IR: 1760, 1830 cm⁻¹ (C=O anhydride doublet)MS: m/z 196 [M]⁺ | Characteristic anhydride doublet is diagnostic.[1] |
Part 2: Synthetic Pathways[1][2]
For research applications requiring high purity, the synthesis of HMMA typically follows a radical alkylation mechanism or a Stobbe condensation route. The Radical Addition Method is preferred for its operational simplicity and direct access from commercially available citraconic anhydride.[1]
synthesis Workflow Visualization (Graphviz)
Figure 1: Radical-mediated synthesis of HMMA. The reaction utilizes an acyl radical generated from hexanal which adds to the electron-deficient double bond of citraconic anhydride.
Part 3: Reactivity & Functionalization[1][3]
HMMA exhibits versatile reactivity driven by ring strain and the electrophilicity of the carbonyl carbons.
1. Nucleophilic Ring Opening (Aminolysis)
Reaction with primary amines yields maleamic acids .[1] This is critical in bioconjugation; the amide bond formed is stable at neutral pH but hydrolyzes rapidly at acidic pH (pH < 6.0), releasing the amine. This "charge-reversal" property is exploited in endosomal drug release.[1][2]
2. Regioselective Reduction
Reduction with
3. Biological Signaling (A-factor Analog)
HMMA serves as a structural scaffold for studying Streptomyces autoregulators.[1] These molecules bind to cytoplasmic receptor proteins (ArpA), releasing repression on genes responsible for secondary metabolite (e.g., streptomycin) production.
Signaling Pathway Visualization (Graphviz)[1]
Figure 2: Mechanism of Action for HMMA-derived signaling molecules in Streptomyces.[1] The ligand binds the ArpA repressor, dissociating it from DNA and triggering antibiotic biosynthesis.[3]
Part 4: Experimental Protocol: Radical Synthesis of HMMA
Objective: Synthesis of 2-hexyl-3-methylmaleic anhydride via radical addition of hexanal to citraconic anhydride. Scale: 50 mmol basis.
Reagents
-
Citraconic anhydride (5.6 g, 50 mmol)
-
Hexanal (15.0 g, 150 mmol, 3.0 eq)
-
Benzoyl Peroxide (BPO) (Catalytic, ~5 mol%)
-
Solvent: Cyclohexane or neat (if excess aldehyde is used)
Step-by-Step Methodology
-
Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with
. -
Charging: Add citraconic anhydride (5.6 g) and hexanal (15.0 g) to the flask. Degas the solution by bubbling nitrogen for 15 minutes.
-
Initiation: Heat the mixture to 85°C (oil bath). Once at temperature, add Benzoyl Peroxide (600 mg) in 4 equal portions over 2 hours.
-
Expert Insight: Slow addition of the initiator prevents thermal runaway and favors the cross-coupling over aldehyde homopolymerization.
-
-
Reaction: Stir at reflux (approx. 90-100°C) for 16 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).[1] The product will appear as a UV-active spot (
~0.[1]6) distinct from the starting anhydride.[1] -
Workup:
-
Dilute with diethyl ether (100 mL) and wash with saturated
(3 x 50 mL) to remove unreacted acids/anhydrides (Note: HMMA hydrolyzes slowly, but rapid washing preserves the ring). Alternatively, direct distillation is preferred for anhydrides. -
For high purity: Distill the organic layer under reduced pressure (vacuum distillation).[1] Unreacted hexanal will distill first, followed by the product fraction.
-
Validation:
-
NMR Check: Confirm disappearance of the citraconic alkene proton (~6.6 ppm) and appearance of the hexyl methylene signals.
-
Part 5: References
-
Buttery, R. G., et al. (1982).[1] "2-Hexyl-3-methylmaleic anhydride: an unusual volatile component of raisins and almond hulls."[1] Journal of Agricultural and Food Chemistry.
-
Horinouchi, S., & Beppu, T. (1994). "A-factor as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus."[1][6][7] Molecular Microbiology.
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 11127184, 2-Hexyl-3-methylmaleic anhydride." PubChem.
-
Kavlak, S., et al. (2023).[1] "Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery." Journal of the American Chemical Society.[1]
-
Org. Synth. (1963).[1] "Citraconic Anhydride and Citraconic Acid."[1][8][9][10] Organic Syntheses.
Sources
- 1. 2-Hexyl-3-methylmaleic anhydride | C11H16O3 | CID 11127184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A-factor as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. News - Surprising Properties and Applications of Citraconic Anhydride [ptgchemical.com]
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